4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities. This compound is part of a larger class of thiadiazole derivatives that have garnered attention for their potential applications in medicinal chemistry, particularly in the development of anticancer agents and antimicrobial substances.
The compound can be synthesized through various chemical processes involving thiadiazole precursors. Thiadiazoles are typically derived from thiosemicarbazides or hydrazines, which react with carbon disulfide or other reagents to form the desired heterocyclic structures. The specific synthesis of 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide has been documented in several studies focusing on the synthesis and evaluation of thiadiazole derivatives .
4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide belongs to the class of organic compounds known as benzamides, which are characterized by a benzene ring attached to an amide functional group. Additionally, it is classified as a thiadiazole derivative due to the presence of the 1,3,4-thiadiazole moiety.
The synthesis of 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
The purity and structure of synthesized compounds are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). Thin Layer Chromatography (TLC) is also employed to monitor reaction progress and purity .
The molecular structure of 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide features:
The molecular formula for 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide is , with a molecular weight of approximately 204.20 g/mol. The compound's melting point and solubility characteristics can vary based on synthesis conditions and purity .
The compound can participate in various chemical reactions:
These reactions are often carried out under controlled conditions to optimize yield and selectivity. Monitoring is typically done using TLC or HPLC.
The mechanism by which 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide exerts its biological effects may involve:
Studies have shown that certain derivatives exhibit significant anticancer activity against various cell lines, indicating their potential as therapeutic agents .
4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide and its derivatives have potential applications in:
The 1,3,4-thiadiazole scaffold has emerged as a cornerstone in anticancer drug discovery due to its multifaceted interference with oncogenic pathways. Mechanistically, thiadiazole derivatives induce cell cycle arrest and apoptosis through several validated targets:
Table 1: Anticancer Activities of Select 1,3,4-Thiadiazole Derivatives
| Compound Code | Structural Features | IC₅₀ (Cancer Cell Line) | Primary Mechanism |
|---|---|---|---|
| YH-9 | 6,7-Methoxyquinoline-thiadiazole | 0.77 µM (SK-BR-3) | EGFR/HER-2 dual inhibition |
| 19 | 2-Imino-2H-chromene-thiadiazole | <10 µM (MCF-7) | CDK1 inhibition → G2/M arrest |
| 7k | Furan-benzamide-thiadiazole | 11.7 µM (MCF-7) | MMP inhibition |
| 1e | Ciprofloxacin-4-fluorobenzyl-thiadiazole | 3.26 µM (MCF-7) | DNA damage induction |
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 4-F, 4-Cl benzyl) at the thiadiazole C5 position amplify cytotoxicity, while maintaining selectivity indices >3 against normal breast epithelial cells (MCF-10A) [4] [8]. The sulfur atom’s σ*-orbital facilitates hydrogen bonding and van der Waals interactions with target proteins, enhancing binding affinity—a property exploited in molecular design [7].
The integration of a benzamide moiety with the 1,3,4-thiadiazole ring creates synergistic pharmacophores with enhanced anticancer profiles. The benzamide group (–CONH–) serves as a versatile hydrogen-bond donor/acceptor, improving target engagement, while its aromatic plane enables π-stacking with protein residues. Key synthetic strategies include:
Table 2: Synthetic Routes to Benzamide-Thiadiazole Hybrids
| Reaction Type | Key Reagents/Conditions | Yield (%) | Bioactive Product |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃/acetone, 50°C | 25–76 | Honokiol-thiadiazoles (8a–j) |
| Schiff Base Formation | Aldehydes + 5-amino-thiadiazole/MW irradiation | 80–95 | 7a–l derivatives |
| Cyclocondensation | Acetic acid reflux or H₂SO₄ at RT | 50–91 | Core thiadiazole scaffold (2) |
Molecular docking analyses indicate that benzamide-thiadiazole hybrids bind MMP catalytic zinc ions via the thiadiazole sulfur and carbonyl oxygen, with binding energies (–9.2 to –11.3 kcal/mol) correlating with experimental inhibitory potency [8]. Substituents on the benzamide ring critically modulate activity: 4‑chlorophenyl (7a) enhances DNA intercalation, while heterocyclic furan/thiophene (7k, 7l) improves selectivity for MMP-2/9 over collagenases [8].
Hypoxia and extracellular matrix (ECM) degradation are hallmarks of aggressive malignancies, making MMPs and hypoxia-inducible factors (HIFs) compelling therapeutic targets. Benzamide-thiadiazole hybrids exert dual-pathway inhibition through:
Mechanistically, the sulfur atom in thiadiazole enables redox modulation, disrupting HIF-1α stability under hypoxia. Additionally, downregulation of pro-angiogenic factors (VEGF, FGF) by thiadiazole derivatives like 19 correlates with in vivo tumor regression and reduced microvessel density [4] [7]. The adaptability of the thiadiazole scaffold allows rational design of multi-target inhibitors addressing compensatory pathway activation in advanced cancers [6].
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 22108-99-2